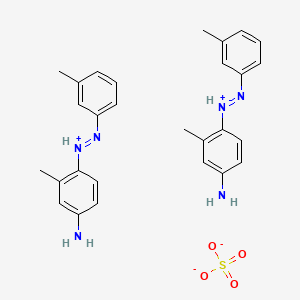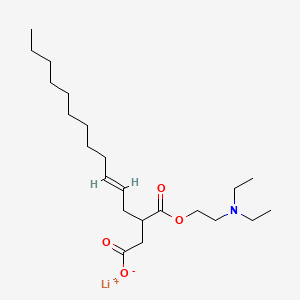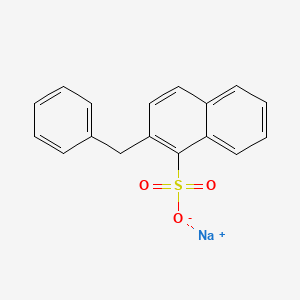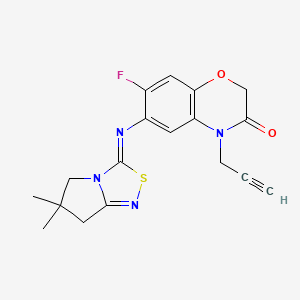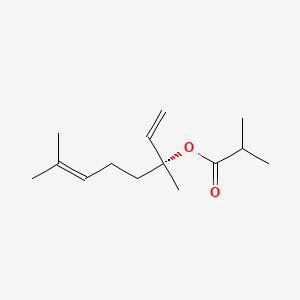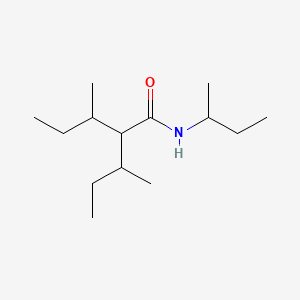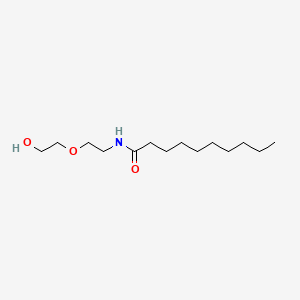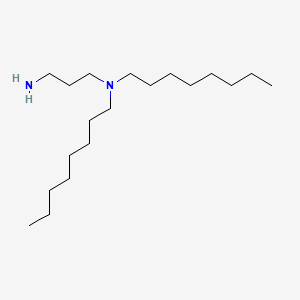
N,N(Or N,N')-dioctylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dioctylpropane-1,3-diamine is an organic compound belonging to the class of diamines. It is characterized by the presence of two octyl groups attached to the nitrogen atoms of a propane-1,3-diamine backbone. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dioctylpropane-1,3-diamine typically involves the reaction of 1,3-diaminopropane with octyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction is usually conducted at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of N,N-dioctylpropane-1,3-diamine.
Industrial Production Methods
In an industrial setting, the production of N,N-dioctylpropane-1,3-diamine may involve a continuous process where 1,3-diaminopropane and octyl halides are fed into a reactor along with a base. The reaction mixture is then heated and stirred to ensure complete conversion. The product is subsequently purified through distillation or recrystallization to obtain high-purity N,N-dioctylpropane-1,3-diamine.
Chemical Reactions Analysis
Types of Reactions
N,N-dioctylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium hydroxide are commonly used.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted diamines depending on the substituent used.
Scientific Research Applications
N,N-dioctylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N,N-dioctylpropane-1,3-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Laurylamine dipropylenediamine: Another diamine with similar structural features but different alkyl chain lengths.
N,N-dimethyl-1,3-propanediamine: A simpler diamine with methyl groups instead of octyl groups.
1,3-diaminopropane: The parent compound without any alkyl substitutions.
Uniqueness
N,N-dioctylpropane-1,3-diamine is unique due to its long octyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its ability to form stable coordination complexes also sets it apart from simpler diamines.
Properties
CAS No. |
38886-11-2 |
|---|---|
Molecular Formula |
C19H42N2 |
Molecular Weight |
298.6 g/mol |
IUPAC Name |
N',N'-dioctylpropane-1,3-diamine |
InChI |
InChI=1S/C19H42N2/c1-3-5-7-9-11-13-17-21(19-15-16-20)18-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
ZINLVDIYZWIFLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)


